molecular formula C9H12FNO B1438068 (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine CAS No. 1157581-09-3

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Cat. No. B1438068
M. Wt: 169.2 g/mol
InChI Key: ZYUQFKDHMDFLHO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve specialized chemical reactions. Unfortunately, specific synthesis methods for this compound are not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific reaction data for this compound is not available in the search results .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Unfortunately, specific physical and chemical properties for this compound are not available in the search results .

Scientific Research Applications

Molecular Imaging and Fluorophores

Fluorophores, including compounds with structural features similar to (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, are critically reviewed for their application in in vivo cancer diagnosis through optical imaging. These compounds enable real-time detection of cancer cells using portable and relatively inexpensive equipment. Although concerns about their toxicity are addressed, the study emphasizes that the dosages used in molecular imaging are significantly lower than the toxic thresholds reported in the literature, suggesting a promising safety profile for such applications in patients (Alford et al., 2009).

Radiative Decay Engineering (RDE)

Radiative decay engineering (RDE) represents an innovative approach in fluorescence spectroscopy, leveraging the emission modifications of fluorophores or chromophores by adjusting their radiative decay rates. This technique offers unprecedented opportunities in medical diagnostics, DNA sequencing, and genomics by enhancing the emission from "nonfluorescent" molecules and significantly increasing the observable photon output from each fluorophore. The implications of RDE in biomedical applications and its utility in improving the efficacy of molecular probes are profound (Lakowicz, 2001).

properties

IUPAC Name

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUQFKDHMDFLHO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662390
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

CAS RN

1157581-09-3
Record name (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
Reactant of Route 4
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
Reactant of Route 6
Reactant of Route 6
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.